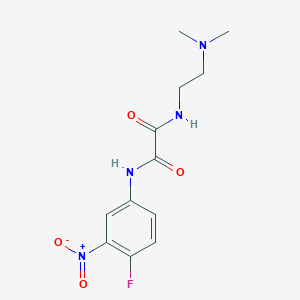

N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

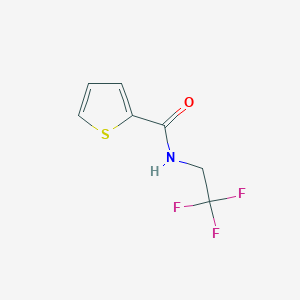

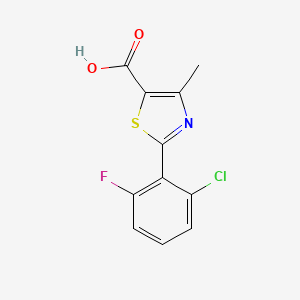

“N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide” is an organic compound. It contains a dimethylaminoethyl group, a 4-fluoro-3-nitrophenyl group, and an oxalamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a 4-fluoro-3-nitrophenyl group attached to an oxalamide group, which is further connected to a 2-(dimethylamino)ethyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group on the phenyl ring, the amine group, and the oxalamide group could potentially be reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the nitro group and the amine group could influence its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Light-switchable Polymer Interactions

A novel cationic polymer synthesized by free-radical polymerization demonstrated a unique light-switchable property from cationic to zwitterionic form. This polymer was used to condense and release double-strand DNA, showcasing its potential in gene delivery and controlled release systems. Furthermore, its antibacterial activity could be switched to a non-toxic character under light irradiation, offering applications in antimicrobial coatings and medical devices (Sobolčiak et al., 2013).

Alzheimer's Disease Diagnosis

The compound [18F]FDDNP, a derivative related to the structure , was used in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in living Alzheimer disease patients. This work illustrates the compound's potential in diagnosing neurodegenerative diseases, offering a non-invasive technique to monitor disease progression and response to treatments (Shoghi-Jadid et al., 2002).

Environmental Remediation

Research on the photoassisted Fenton reaction using metolachlor or methyl parathion demonstrated rapid decomposition of these compounds in water, suggesting applications in environmental remediation. This method could effectively treat dilute pesticide wastes, highlighting its potential in water treatment and pollution control (Pignatello & Sun, 1995).

Cyclooxygenase-2 Inhibitor Studies

Synthesis and bioassay studies of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound structurally similar to "N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide," showed no inhibition potency for cyclooxygenase-1 and cyclooxygenase-2 enzymes. This research provides insights into the structural activity relationship of potential pharmaceutical compounds (Al-Hourani et al., 2016).

Fluorescence Enhancement in Aqueous Media

A chemosensor based on a quinoline derivative was synthesized for the selective detection of Zn2+ in aqueous solution, demonstrating significant fluorescence enhancement upon binding. This work suggests applications in environmental monitoring and analytical chemistry, particularly in the detection and quantification of metal ions in water samples (Kim et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4O4/c1-16(2)6-5-14-11(18)12(19)15-8-3-4-9(13)10(7-8)17(20)21/h3-4,7H,5-6H2,1-2H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPQQHBVZHBSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2940221.png)

![2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2940222.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2940226.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2940227.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2940235.png)